N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide

Description

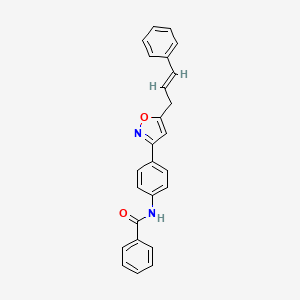

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide is a synthetic benzamide derivative featuring a cinnamyl-substituted isoxazole ring linked to a phenylbenzamide scaffold. The cinnamyl group (a propenylbenzene moiety) likely enhances lipophilicity and π-π stacking interactions compared to simpler alkyl or aryl substituents, which may influence solubility, stability, and biological interactions.

Properties

Molecular Formula |

C25H20N2O2 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-[4-[5-[(E)-3-phenylprop-2-enyl]-1,2-oxazol-3-yl]phenyl]benzamide |

InChI |

InChI=1S/C25H20N2O2/c28-25(21-11-5-2-6-12-21)26-22-16-14-20(15-17-22)24-18-23(29-27-24)13-7-10-19-8-3-1-4-9-19/h1-12,14-18H,13H2,(H,26,28)/b10-7+ |

InChI Key |

CZVPOPJZDJORPD-JXMROGBWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC2=CC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC2=CC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide typically involves the formation of the isoxazole ring followed by the introduction of the cinnamyl and benzamide groups. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole-Containing Benzamide Derivatives

Example Compound: 4-Cyano-N-(3-methylisoxazol-5-yl)benzamide ()

- Structural Similarities : Both compounds feature a benzamide core linked to an isoxazole ring.

- Key Differences: The target compound substitutes the 5-position of isoxazole with a cinnamyl group, while the analog in has a cyano group at the benzamide’s para position and a methyl group on the isoxazole.

- Impact : The cinnamyl group may increase molecular weight (MW: ~377.4 g/mol estimated for the target vs. 227.22 g/mol for the analog) and alter electronic properties due to conjugation effects .

Thiadiazole-Containing Benzamide Derivatives ()

Example Compounds :

- 6 : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

- 8a : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide

Key Observations :

- Thiadiazole-containing analogs (e.g., 6, 8a) exhibit higher thermal stability (elevated melting points) compared to isoxazole derivatives, likely due to enhanced planar rigidity .

- The target’s cinnamyl group may reduce crystallinity compared to acetyl or pyridyl substituents, impacting solubility.

Heterocyclic Variations in Benzamide Derivatives ()

Example Compounds :

- 3b: N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride

- 4a: N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride

Key Observations :

- Heterocycles influence electronic properties: Isoxazole’s electron-withdrawing nature may reduce electron density at the benzamide carbonyl compared to furan or thiophene .

- Thiophene and furan analogs are often synthesized as hydrochloride salts to enhance solubility, whereas the target compound’s neutral form may require formulation optimization.

Substituent Effects on Alkoxy/Aryl Groups (–6)

Example Compounds :

- : N-[(2S)-3-(4-Butoxyphenyl)-...]benzamide derivatives.

- : 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide.

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. Subsequent coupling of the cinnamyl group and phenylbenzamide moiety requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key parameters include:

- Temperature control (60–80°C for cycloaddition; room temperature for coupling).

- Solvent selection (THF or DMF for polar aprotic conditions).

- Catalysts (e.g., Pd(PPh₃)₄) and bases (Na₂CO₃) .

- Optimization Strategy : Use thin-layer chromatography (TLC) to monitor intermediate purity and adjust stoichiometry of reagents to minimize byproducts .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic proton environments (δ 7.2–8.1 ppm for benzamide; δ 6.5–7.0 ppm for cinnamyl) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : For crystalline derivatives, resolve bond angles and dihedral steric effects .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Screening Protocol :

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve yield in large-scale synthesis?

- Scale-Up Strategies :

- Catalyst Recycling : Use immobilized Pd catalysts to reduce costs and metal contamination .

- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., cycloaddition) to enhance heat dissipation and reproducibility .

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) for intermediates; recrystallization for final product .

Q. How should researchers address contradictions in bioactivity data across similar benzamide derivatives?

- Data Analysis Framework :

- SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups on the benzamide vs. cinnamyl lipophilicity) .

- Statistical Validation : Apply multivariate analysis (PCA or PLS) to correlate structural features (logP, H-bond donors) with activity .

- Mechanistic Follow-Up : Use molecular docking to test binding affinity variations (e.g., kinase ATP-binding pockets) .

Q. What computational methods are effective for predicting the compound’s mechanism of action?

- In Silico Workflow :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with COX-2 or tubulin) over 100 ns trajectories to assess stability .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability and toxicity .

Q. How can solubility challenges be mitigated for in vivo studies?

- Formulation Strategies :

- Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) for aqueous solubility enhancement .

- Nanoformulations : Encapsulate in PLGA nanoparticles (∼150 nm diameter) for sustained release .

- Prodrug Design : Introduce phosphate esters at the benzamide carbonyl for improved hydrophilicity .

Q. What strategies are recommended for resolving stereochemical uncertainties in synthesis?

- Stereochemical Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.